11-(N-Hydroxy) Loratadine 1-Oxide
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Overview
Description
11-(N-Hydroxy) Loratadine 1-Oxide is a derivative of loratadine, a nonsedating-type histamine H1-receptor antagonist commonly used to treat allergies . The compound has the molecular formula C19H19ClN2O2 and a molecular weight of 342.82 . It is one of the impurities formed during the synthesis of loratadine .
Preparation Methods
The synthesis of 11-(N-Hydroxy) Loratadine 1-Oxide involves the hydroxylation of loratadine. The reaction typically requires specific conditions, including the presence of a hydroxylating agent and controlled temperature .
Chemical Reactions Analysis
11-(N-Hydroxy) Loratadine 1-Oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form other derivatives.
Reduction: It can be reduced back to loratadine under specific conditions.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
11-(N-Hydroxy) Loratadine 1-Oxide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 11-(N-Hydroxy) Loratadine 1-Oxide is similar to that of loratadine. It acts as an antagonist of the histamine H1-receptor, blocking the action of histamine and thereby reducing allergic symptoms . The compound may also interact with other molecular targets and pathways involved in the inflammatory response .
Comparison with Similar Compounds
11-(N-Hydroxy) Loratadine 1-Oxide is unique compared to other similar compounds due to its specific structure and formation as an impurity of loratadine. Similar compounds include:
Desloratadine: A major metabolite of loratadine with antihistamine activity.
Loratadine: The parent compound used to treat allergies.
Other loratadine impurities: Various other impurities formed during the synthesis of loratadine.
These compounds share similar antihistamine properties but differ in their chemical structures and specific biological activities.
Properties
Molecular Formula |
C19H19ClN2O2 |
---|---|
Molecular Weight |
342.8 g/mol |
IUPAC Name |
13-chloro-2-(1-hydroxypiperidin-4-ylidene)-4-oxido-4-azoniatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene |
InChI |
InChI=1S/C19H19ClN2O2/c20-16-5-6-17-15(12-16)4-3-14-2-1-9-22(24)19(14)18(17)13-7-10-21(23)11-8-13/h1-2,5-6,9,12,23H,3-4,7-8,10-11H2 |
InChI Key |
XLADMSXFOWEOIF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Cl)C(=C3CCN(CC3)O)C4=C1C=CC=[N+]4[O-] |
Origin of Product |
United States |
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